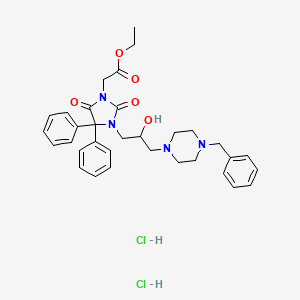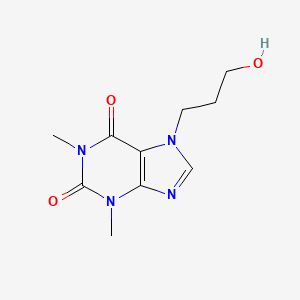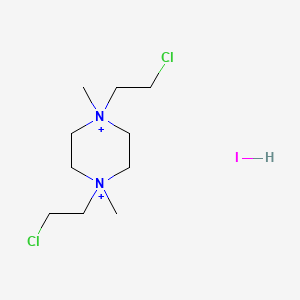
1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two chloroethyl groups attached to a piperazine ring, which is further substituted with dimethyl groups. The hydroiodide form indicates the presence of iodide ions, which can influence the compound’s solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide typically involves the reaction of piperazine derivatives with chloroethyl compounds. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the use of diethanolamine and thionyl chloride to yield the desired piperazine intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and thiols can react with the chloroethyl groups.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to alkylate DNA.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide involves the alkylation of nucleophilic functional groups on biomolecules, particularly DNA. This alkylation can lead to the formation of crosslinks within the DNA strands, thereby inhibiting DNA replication and transcription . The compound primarily targets the N7 position of guanine bases in DNA, leading to cytotoxic effects and potential anticancer activity.
相似化合物的比较
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Another alkylating agent used in cancer treatment.
1,4-Bis(2-chloroethyl)benzene: A structurally similar compound with different applications.
1,4-Bis(2-chloroethylthio)-n-butane: A related compound with similar reactivity.
Uniqueness
1,4-Bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide is unique due to its specific piperazine ring structure and the presence of dimethyl groups, which can influence its reactivity and biological activity. Its ability to form stable hydroiodide salts also distinguishes it from other similar compounds.
属性
CAS 编号 |
7470-46-4 |
|---|---|
分子式 |
C10H23Cl2IN2+2 |
分子量 |
369.11 g/mol |
IUPAC 名称 |
1,4-bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;hydroiodide |
InChI |
InChI=1S/C10H22Cl2N2.HI/c1-13(5-3-11)7-9-14(2,6-4-12)10-8-13;/h3-10H2,1-2H3;1H/q+2; |
InChI 键 |
AWHWOKXFNLLGPR-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1(CC[N+](CC1)(C)CCCl)CCCl.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


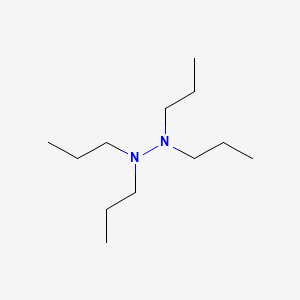
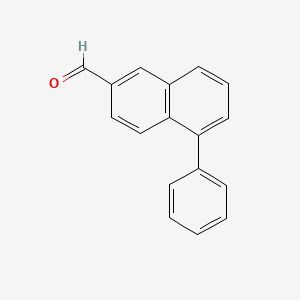
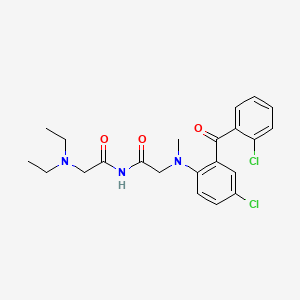
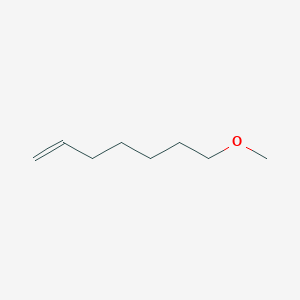

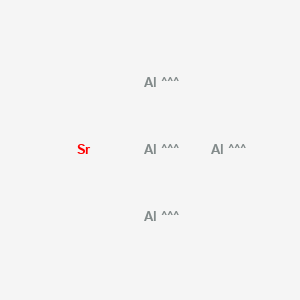
![ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide](/img/structure/B13754990.png)
